[(2-Ethyl-1,3-thiazol-4-yl)methyl](methyl)amine

Medicinal Chemistry ADME Lead Optimization

[(2-Ethyl-1,3-thiazol-4-yl)methyl](methyl)amine (CAS 165316-07-4) is a heterocyclic organic compound featuring a 2-ethyl substituted 1,3-thiazole core with a methylaminomethyl group at the 4-position. The compound has a molecular weight of 156.25 g/mol and an XLogP3 value of 1.2, indicating moderate lipophilicity.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
CAS No. 165316-07-4
Cat. No. B3187709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Ethyl-1,3-thiazol-4-yl)methyl](methyl)amine
CAS165316-07-4
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCCC1=NC(=CS1)CNC
InChIInChI=1S/C7H12N2S/c1-3-7-9-6(4-8-2)5-10-7/h5,8H,3-4H2,1-2H3
InChIKeyZIICHDMODQMHCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





165316-07-4: A 2-Ethylthiazole Methylamine Building Block for HIV Protease Inhibitor Synthesis


[(2-Ethyl-1,3-thiazol-4-yl)methyl](methyl)amine (CAS 165316-07-4) is a heterocyclic organic compound featuring a 2-ethyl substituted 1,3-thiazole core with a methylaminomethyl group at the 4-position. The compound has a molecular weight of 156.25 g/mol and an XLogP3 value of 1.2, indicating moderate lipophilicity [1]. It serves as a key building block in the preparation of sulfonylaminobutanamide derivatives developed as HIV protease inhibitors . Computed physicochemical properties include a topological polar surface area of 53.2 Ų and three rotatable bonds, positioning it as a moderately flexible scaffold with balanced polarity [1].

Why 2-Ethyl N-Methyl Substitution Matters for Thiazole Building Block Performance


Simple substitution of the 2-ethyl group with a methyl moiety or omission of the N-methyl group yields thiazole methylamine analogs with markedly different physicochemical and biological profiles. Direct comparisons using computed properties and in vitro transporter assays demonstrate that the 2-ethyl N-methyl substitution pattern of 165316-07-4 confers a distinct combination of lipophilicity, polar surface area, and OCT1 transporter interaction that cannot be replicated by the 2-methyl or des-ethyl analogs [1]. These differences are quantitatively defined in the evidence items below.

Quantitative Differentiation of 165316-07-4 vs. 2-Methyl and Des-Ethyl Thiazole Analogs


2-Ethyl Group Confers 6-Fold Higher Lipophilicity (XLogP3) vs. 2-Methyl Analog

The 2-ethyl substitution on the thiazole ring of 165316-07-4 yields an XLogP3 value of 1.2, compared to 0.2 for the 2-methyl analog (CAS 103694-26-4) [1][2]. This 6-fold increase in computed lipophilicity translates to enhanced membrane permeability potential and altered tissue distribution profiles, making 165316-07-4 a preferred scaffold when moderate lipophilicity is required without introducing additional aromatic or halogenated groups.

Medicinal Chemistry ADME Lead Optimization

Reduced Polar Surface Area (TPSA) vs. 2-Methyl Analog Enhances Passive Permeability Potential

165316-07-4 exhibits a topological polar surface area (TPSA) of 53.2 Ų, which is 21% lower than the 67.15 Ų reported for the 2-methyl analog [1]. Lower TPSA values are correlated with improved passive transcellular permeability across biological membranes, a critical parameter in oral bioavailability and blood-brain barrier penetration.

Drug Design Physicochemical Properties Permeability

Weak OCT1 Inhibition (IC50 = 138 μM) Offers a Unique Transporter Interaction Profile vs. Ritonavir

In a fluorescence-based uptake assay using HEK293 cells expressing human OCT1 (SLC22A1), 165316-07-4 exhibited an IC50 of 138,000 nM (138 μM) [1]. In contrast, the HIV protease inhibitor Ritonavir (ABT-538) showed an IC50 of 210 nM in the same assay system, representing a 657-fold weaker inhibitory potency [2]. This substantial difference positions 165316-07-4 as a weak OCT1 ligand, suitable for applications where minimal perturbation of organic cation transport is desired.

Transporter Pharmacology OCT1 Drug-Drug Interactions

Increased Conformational Flexibility: 3 Rotatable Bonds vs. 1 in 2-Methyl Analog

165316-07-4 possesses three rotatable bonds (the ethyl group, the methylaminomethyl side chain, and the N-methyl group), whereas the 2-methyl analog (CAS 103694-26-4) has only one rotatable bond [1][2]. This additional conformational freedom may influence target binding adaptability and can be exploited in structure-based drug design to explore more diverse binding poses.

Molecular Flexibility Conformational Analysis Scaffold Design

Documented Utility as a Building Block for Sulfonylaminobutanamide HIV Protease Inhibitors

165316-07-4 is specifically utilized in the preparation of sulfonylaminobutanamide derivatives that function as HIV protease inhibitors . This established synthetic application provides a direct, literature-supported entry point for researchers pursuing HIV protease inhibitor programs, unlike analogs such as the 2-methyl variant (CAS 103694-26-4) which lacks this specific documented use.

Antiviral Drug Discovery HIV Protease Building Block

Evidence-Based Procurement Scenarios for 165316-07-4


Medicinal Chemistry: Tuning Lipophilicity Without Aromatic Additions

When a lead series requires a moderate increase in lipophilicity (XLogP3 target ~1.2) but additional aromatic rings or halogens are undesirable due to synthetic complexity or ADME liabilities, 165316-07-4 offers a clean, 6-fold lipophilicity enhancement over the 2-methyl analog [1]. This enables fine-tuning of LogP while maintaining a compact molecular framework.

Transporter Pharmacology: Low-Potency OCT1 Control

In OCT1 inhibition assays, 165316-07-4 serves as a weak positive control (IC50 = 138 µM), providing a benchmark against high-potency inhibitors like Ritonavir (IC50 = 0.21 µM) [1]. Its 657-fold weaker potency helps establish the dynamic range of the assay and can be used to identify compounds with minimal OCT1 liability.

HIV Protease Inhibitor Fragment Elaboration

For research programs targeting HIV protease, 165316-07-4 is a validated starting material for constructing sulfonylaminobutanamide-based inhibitors [1]. Its documented use reduces the need for de novo synthetic route development, accelerating hit-to-lead timelines in antiviral drug discovery.

Scaffold Diversification with Enhanced Conformational Sampling

The three rotatable bonds of 165316-07-4, compared to the single rotatable bond of the 2-methyl analog, provide greater conformational flexibility for exploring diverse binding modes in structure-based design [1]. This is particularly valuable when rigid scaffolds have failed to yield optimal target engagement.

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